molecular formula C10H21N3O2 B1440870 Tert-butyl 4-hydrazinylpiperidine-1-carboxylate CAS No. 1196486-69-7

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Cat. No. B1440870
M. Wt: 215.29 g/mol
InChI Key: HZHVNRRMSFVLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H21N3O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is 1S/C10H21N3O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h8,12H,4-7,11H2,1-3H3; (H,3,4) (H,5,6) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate is a solid substance at room temperature . It has a molecular weight of 305.33 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, a derivative of Tert-butyl 4-hydrazinylpiperidine-1-carboxylate, has been synthesized through a series of reactions including L-selectride treatment and Mitsunobu reaction, demonstrating its versatility in chemical synthesis (Boev et al., 2015).
  • The compound is an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, indicating its importance in pharmaceutical research (Chen Xin-zhi, 2011).

Applications in Drug Synthesis

  • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives have been used in the synthesis of CDK9 inhibitors and Ibrutinib, highlighting its role in developing cancer treatments (Xiaohan Hu et al., 2019).
  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an intermediate for small molecule anticancer drugs, indicating its potential in cancer therapy (Binliang Zhang et al., 2018).

Other Scientific Applications

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, derivatives of the main compound, show moderate antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Kulkarni et al., 2016).
  • Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its anticorrosive behavior on carbon steel in acidic environments, showcasing its industrial application (Praveen et al., 2021).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-hydrazinylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13/h8,12H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHVNRRMSFVLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

Hydrazine hydrate (100 mL, ˜2 mol) was added to a solution of 1-Boc-4-piperidone (available from Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 20.0 g, 100 mmol) in ethanol (180 mL) under nitrogen at room temperature and the reaction mixture was stirred at room temperature overnight. Methanol (180 mL) was added and the reaction mixture was cooled to 0-5° C. Sodium borohydride (14.2 g, 375 mmol) was added in portions and the reaction mixture was allowed to warm to room temperature and stir for 2 h. The solvents were evaporated under reduced pressure, dichloromethane was added and the mixture was washed with water, dried (sodium sulfate), filtered, and evaporated to give 4-hydrazino-piperidine-1-carboxylic acid tert-butyl ester (18.9 g, 88%) as a viscous oil, which was used for the next step without further purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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